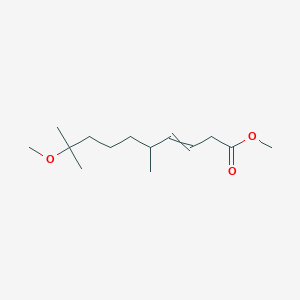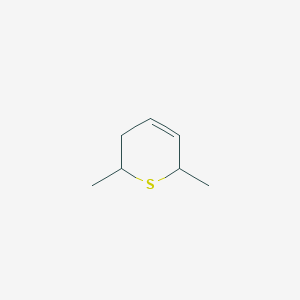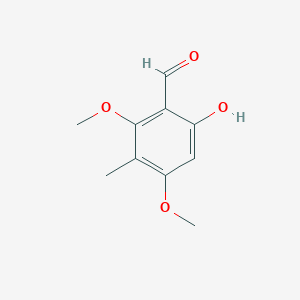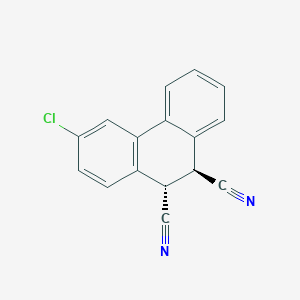![molecular formula C18H12N6O7 B14591544 3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol CAS No. 61532-34-1](/img/structure/B14591544.png)
3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol: is a compound that combines two distinct chemical structures: 3-Phenylimidazo[4,5-b]pyridine and 2,4,6-trinitrophenol. 3-Phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine, commonly found in cooked meats and known for its potential carcinogenic properties .
準備方法
Synthetic Routes and Reaction Conditions:
3-Phenylimidazo[4,5-b]pyridine: This compound is typically synthesized through the reaction of phenylacetaldehyde with creatinine in the presence of formaldehyde and ammonia. The reaction conditions often involve high temperatures to facilitate the formation of the heterocyclic structure.
2,4,6-Trinitrophenol: This compound is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful control of temperature and reaction time to prevent decomposition or explosion.
Industrial Production Methods:
3-Phenylimidazo[4,5-b]pyridine: Industrial production involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions.
2,4,6-Trinitrophenol: Industrial production involves continuous nitration processes with stringent safety measures to handle the highly explosive nature of the compound.
化学反応の分析
Types of Reactions:
Oxidation: 3-Phenylimidazo[4,5-b]pyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: 2,4,6-Trinitrophenol can be reduced to form less explosive compounds such as picramic acid.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and iron powder.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
科学的研究の応用
Chemistry: : 3-Phenylimidazo[4,5-b]pyridine is studied for its role in the formation of DNA adducts and its potential carcinogenic effects . 2,4,6-Trinitrophenol is used in the synthesis of dyes and as a reagent in chemical analysis .
Biology: : 3-Phenylimidazo[4,5-b]pyridine is used in studies related to its metabolism and bioactivation in human tissues . 2,4,6-Trinitrophenol is used in biochemical assays to study enzyme activities .
Medicine: : Research on 3-Phenylimidazo[4,5-b]pyridine focuses on its potential role in cancer development and its interactions with cellular DNA . 2,4,6-Trinitrophenol is studied for its potential therapeutic applications in controlled doses .
Industry: : 3-Phenylimidazo[4,5-b]pyridine is used in the development of new materials with specific properties . 2,4,6-Trinitrophenol is widely used in the explosives industry and in the manufacture of munitions .
作用機序
3-Phenylimidazo[4,5-b]pyridine: : This compound exerts its effects through the formation of DNA adducts, leading to mutations and potential carcinogenesis . It is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA .
2,4,6-Trinitrophenol: : This compound acts as an explosive by rapidly decomposing to produce gases and heat . In biochemical assays, it inhibits enzyme activities by binding to active sites .
類似化合物との比較
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic amine with similar carcinogenic properties.
2,4-Dinitrophenol: A compound with similar explosive properties but less potent than 2,4,6-Trinitrophenol.
Uniqueness
3-Phenylimidazo[4,5-b]pyridine: Unique for its specific formation of DNA adducts and its role in cooked meat carcinogenesis.
2,4,6-Trinitrophenol: Unique for its high explosive power and its use in various industrial applications.
特性
CAS番号 |
61532-34-1 |
|---|---|
分子式 |
C18H12N6O7 |
分子量 |
424.3 g/mol |
IUPAC名 |
3-phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H9N3.C6H3N3O7/c1-2-5-10(6-3-1)15-9-14-11-7-4-8-13-12(11)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H;1-2,10H |
InChIキー |
BRCATVXZSUNACV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)

![1-Propanone, 1,3-diphenyl-3-[(phenylmethyl)imino]-](/img/structure/B14591473.png)

![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)

![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)



![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)

